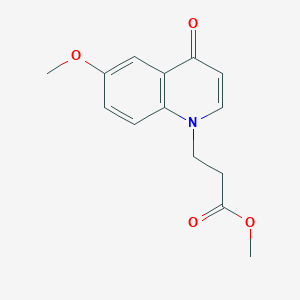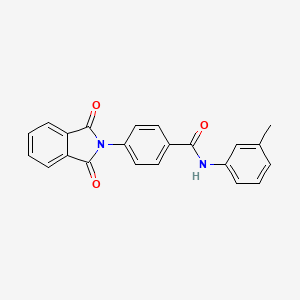
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention for its potential therapeutic applications. This compound has been shown to have anti-cancer properties by inhibiting the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of the cell cycle and DNA repair.
Aplicaciones Científicas De Investigación
Luminescent and Mechanochromic Properties
A study conducted by Srivastava et al. (2017) highlights the luminescent and mechanochromic properties of compounds structurally similar to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)benzamide. These compounds exhibit luminescence in both DMF solution and solid state and demonstrate multi-stimuli responsive behavior, useful in material science for developing sensors and display technologies (Srivastava et al., 2017).
Potential in Sickle Cell Disease Treatment
Research by dos Santos et al. (2011) evaluated compounds including 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) derivatives for their potential as safer drug candidates for sickle cell disease. These compounds showed non-genotoxic properties in vivo, indicating their promise in therapeutic applications (dos Santos et al., 2011).
Anticancer Potential
A series of benzamide derivatives, closely related to the specified compound, have been synthesized and evaluated for anticancer activity. This study by Ravinaik et al. (2021) suggests that these compounds may have potential in cancer treatment due to their moderate to excellent anticancer activities in various cancer cell lines (Ravinaik et al., 2021).
Novel Synthesis Methods
Kobayashi et al. (2010) developed a new method for preparing isoindol-1-ones, which are structurally similar to the specified compound. This research contributes to the field of organic synthesis, offering new pathways for synthesizing complex organic compounds (Kobayashi et al., 2010).
Drug Design and Discovery
In the context of drug discovery, Reddy et al. (2014) explored environmentally friendly synthesis methods for compounds similar to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)benzamide, with potential as analgesic and antipyretic agents. This research highlights the significance of green chemistry in pharmaceutical development (Reddy et al., 2014).
Propiedades
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-14-5-4-6-16(13-14)23-20(25)15-9-11-17(12-10-15)24-21(26)18-7-2-3-8-19(18)22(24)27/h2-13H,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLZPQZYWLJPRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol](/img/structure/B2369328.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2369329.png)
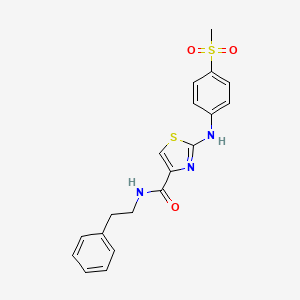
![N-(2-benzoylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2369331.png)
![2-(Ethylthio)-3-(4-methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2369332.png)
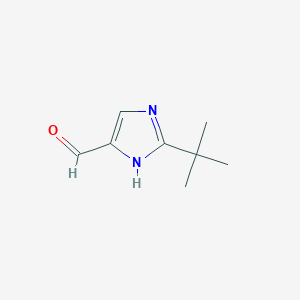
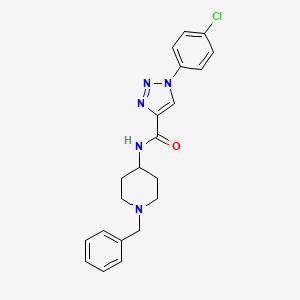
![N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2369338.png)
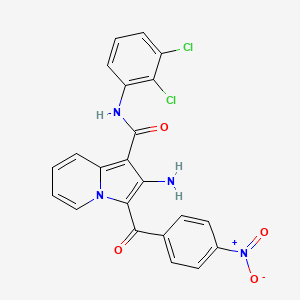
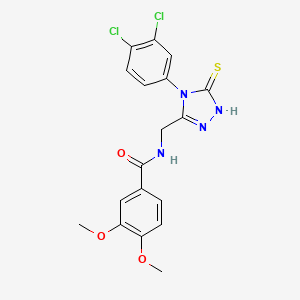
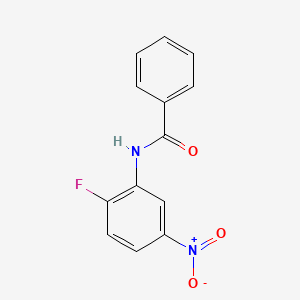
![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2369347.png)
